

Unveiling the Structural Nuances of Piperidine-1-carboximidamide: A Crystallographic Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Piperidine-1-carboximidamide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **piperidine-1-carboximidamide**, a guanidine derivative with potential applications in areas such as CO₂ capture.^[1] This document summarizes key crystallographic data, details the experimental protocols for its synthesis and crystal growth, and presents a visual workflow of the structure determination process. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study and application of guanidine compounds and for professionals in the field of drug development.

Crystallographic Data Summary

The crystal structure of **piperidine-1-carboximidamide** (C₆H₁₃N₃) has been determined by single-crystal X-ray diffraction.^{[1][2][3]} The compound crystallizes in the monoclinic space group P2₁/n.^[3] A comprehensive summary of the key crystallographic and structural parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₆ H ₁₃ N ₃
Formula Weight	127.19
Temperature	100 K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	
a	5.3369 (2) Å
b	12.0084 (5) Å
c	10.9999 (5) Å
α	90°
β	98.693 (2)°
γ	90°
Volume	696.51 (5) Å ³
Z	4
Density (calculated)	1.213 Mg/m ³
Absorption Coefficient	0.08 mm ⁻¹
F(000)	280
Refinement	
R-factor	0.045
wR factor	0.112

Table 2: Selected Bond Lengths

Bond	Length (Å)
C1–N1	1.3090 (17)
C1–N2	1.3640 (17)
C1–N3	1.3773 (16)

Note: The C1–N1 bond exhibits significant double-bond character.[\[1\]](#)

Table 3: Selected Bond Angles

Angle	Value (°)
N2–C1–N3	116.82 (12)
N1–C1–N3	119.08 (11)
N1–C1–N2	124.09 (11)

Note: The geometry around the central carbon atom (C1) deviates from an ideal trigonal-planar geometry.[\[1\]](#)[\[2\]](#)

Table 4: Hydrogen Bond Geometry

D–H···A	d(D–H) (Å)	d(H···A) (Å)	d(D···A) (Å)	∠(DHA) (°)
N2–H21···N1	0.94 (2)	2.15 (2)	3.090 (1)	177 (1)
N2–H22···N1	0.94 (2)	2.15 (2)	3.090 (1)	177 (1)

Note: In the crystal, molecules are linked by N—H···N hydrogen bonds, forming a two-dimensional network.[\[1\]](#)[\[2\]](#) The imine hydrogen atom is not involved in this hydrogen bonding system.[\[1\]](#)

Molecular and Crystal Structure

The molecular structure of **piperidine-1-carboximidamide** is characterized by a central CN₃ guanidine unit and a piperidine ring. The piperidine ring adopts a stable chair conformation.[\[1\]](#)

[2] The C1–N1 bond length of 1.3090 (17) Å indicates a significant double bond character, while the C1–N2 and C1–N3 bond lengths are characteristic of C–N single bonds.[1]

The crystal packing is dominated by strong N—H···N hydrogen bonds between neighboring molecules, which create an infinite two-dimensional network.[1] This hydrogen bonding scheme is a key feature of the supramolecular assembly of this compound in the solid state.

Experimental Protocols

The successful determination of the crystal structure of **piperidine-1-carboximidamide** relies on a systematic experimental approach, encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of **Piperidine-1-carboximidamide**

The synthesis of the title compound was achieved through a two-step process:

- Preparation of 1-Piperidine-carboxamidinium sulfate: O-methylisourea sulfate is heated under reflux with two equivalents of piperidine. The methanol formed during the reaction is distilled off, leading to the precipitation of 1-piperidine-carboxamidinium sulfate in nearly quantitative yield.[1]
- Formation of **Piperidine-1-carboximidamide**: The sulfate salt is dissolved in water and treated with a solution of sodium hydroxide under ice cooling. After warming to room temperature, the aqueous phase is extracted with diethyl ether. The organic phase is then dried over sodium sulfate.[1] Evaporation of the solvent yields the title compound as a colorless solid.[1]

Single-Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For **piperidine-1-carboximidamide**, colorless single crystals were obtained by storing a saturated acetonitrile solution at 0°C.[1]

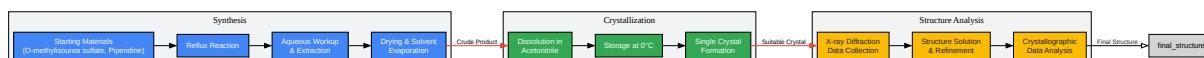
General principles for growing X-ray quality crystals of organic compounds include:

- Purity of the compound: The starting material should be of high purity.

- Solvent selection: A solvent in which the compound is moderately soluble is often ideal.[4]
- Slow evaporation: Allowing the solvent to evaporate slowly from a saturated or nearly saturated solution can yield good quality crystals.[4]
- Controlled cooling: Slowly cooling a saturated solution can also promote the growth of single crystals.
- Vapor diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile anti-solvent. Slow diffusion of the anti-solvent into the solution can induce crystallization.

Experimental Workflow

The overall process for the crystal structure analysis of **piperidine-1-carboximidamide** can be visualized as a sequential workflow.



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Caption: Experimental workflow for the crystal structure analysis of **piperidine-1-carboximidamide**.

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